molecular formula C8H12O4 B1628016 Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate CAS No. 67717-37-7

Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate

Cat. No. B1628016
CAS RN: 67717-37-7
M. Wt: 172.18 g/mol
InChI Key: XZMBAVGSCAACCT-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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properties

CAS RN

67717-37-7

Product Name

Methyl 3-methoxy-2-oxocyclopentane-1-carboxylate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 3-methoxy-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-11-6-4-3-5(7(6)9)8(10)12-2/h5-6H,3-4H2,1-2H3

InChI Key

XZMBAVGSCAACCT-UHFFFAOYSA-N

SMILES

COC1CCC(C1=O)C(=O)OC

Canonical SMILES

COC1CCC(C1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.38 g of sodium metal was added to 100 ml of toluene, and the mixture was heated to 60° C. 10.2 g of dimethyl α-methoxyadipate [prepared as described in step (a) above] were then added dropwise to the hot mixture. The mixture was then heated under reflux for 8 hours, after which it was cooled to room temperature and added to a 10% w/v aqueous solution of acetic acid. The organic layer was separated, washed first with a saturated aqueous solution of sodium carbonate and then with water, and then dried over anhydrous sodium sulfate. The solvent was then evaporated off under reduced pressure, and the residue was distilled, to give 4.66 g of the title compound as a pale oil, boiling at 83°-87° C./3 mm Hg (about 400 Pa).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
dimethyl α-methoxyadipate
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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